molecular formula C13H16N2O2S B2718994 N-Cyclopropyl-2-methyl-3-(prop-2-ynylamino)benzenesulfonamide CAS No. 1436046-72-8

N-Cyclopropyl-2-methyl-3-(prop-2-ynylamino)benzenesulfonamide

Cat. No.: B2718994
CAS No.: 1436046-72-8
M. Wt: 264.34
InChI Key: JEFFGTUDHLYGAF-UHFFFAOYSA-N
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Description

N-Cyclopropyl-2-methyl-3-(prop-2-ynylamino)benzenesulfonamide is a synthetic benzenesulfonamide derivative designed for chemical biology and drug discovery research. The benzenesulfonamide functional group is a privileged scaffold in medicinal chemistry, known for its ability to serve as a key pharmacophore in a variety of bioactive molecules . This specific compound features a cyclopropyl sulfonamide moiety and a prop-2-ynylamino (propargylamine) side chain. The cyclopropyl group can impart favorable metabolic stability and influence the compound's pharmacokinetic profile, while the propargylamine group offers a versatile chemical handle for further derivatization using click chemistry methodologies, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This makes the molecule a valuable building block for the synthesis of more complex chemical libraries or for use in bioconjugation applications . Researchers can explore its potential as a core structure in the development of novel enzyme inhibitors. Sulfonamide-containing compounds have demonstrated diverse biological activities in research settings, including antiviral properties against strains like influenza A/H1N1 , and inhibitory activity against enzymes such as carbonic anhydrase . The presence of specific substituents on the benzene ring can be critical for modulating biological activity and selectivity. This product is intended for research purposes only by trained professionals. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

N-cyclopropyl-2-methyl-3-(prop-2-ynylamino)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S/c1-3-9-14-12-5-4-6-13(10(12)2)18(16,17)15-11-7-8-11/h1,4-6,11,14-15H,7-9H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEFFGTUDHLYGAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1S(=O)(=O)NC2CC2)NCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl-2-methyl-3-(prop-2-ynylamino)benzenesulfonamide typically involves multiple steps, starting with the preparation of the cyclopropyl and prop-2-ynylamino groups. The cyclopropyl group can be introduced through cyclopropanation reactions, while the prop-2-ynylamino group can be synthesized via propargylation reactions. The final step involves the sulfonation of the benzene ring to introduce the benzenesulfonamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-2-methyl-3-(prop-2-ynylamino)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-Cyclopropyl-2-methyl-3-(prop-2-ynylamino)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-2-methyl-3-(prop-2-ynylamino)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Differences and Similarities

Compound Substituents Key Features
Target Compound N-Cyclopropyl, 2-methyl, 3-(prop-2-ynylamino) High steric bulk, alkyne functionality for conjugation
Sulfamethoxazole (SMX) N-(5-methylisoxazol-3-yl), 4-amino Antibiotic activity, lower pKa (~2.7) due to electron-withdrawing groups
Acylhydrazones Acylhydrazide fragments (e.g., 4-((3-hydrazinyl-3-oxopropyl)amino) groups) Organometallic applications, diverse coordination chemistry

Physicochemical Properties

Acidity (pKa)

The pKa of benzenesulfonamides is influenced by substituents:

  • SMX: pKa = 2.7 due to the electron-withdrawing isoxazole and amino groups .
  • Target Compound : Predicted to have a higher pKa (~4–5) due to the electron-donating cyclopropyl and methyl groups.

Solubility and Reactivity

  • Propargylamino Group: Enhances reactivity for click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition).

Biological Activity

N-Cyclopropyl-2-methyl-3-(prop-2-ynylamino)benzenesulfonamide (CAS Number: 1436046-72-8) is a sulfonamide compound that has garnered interest due to its potential biological activities. This article provides a detailed overview of its biological properties, including its anti-inflammatory, antimicrobial, and anticancer activities, supported by relevant data and case studies.

The molecular formula of this compound is C13H16N2O2SC_{13}H_{16}N_{2}O_{2}S with a molecular weight of 264.35 g/mol. The structure features a cyclopropyl group and a prop-2-ynylamino moiety attached to a benzenesulfonamide core, which is known for its diverse pharmacological activities.

PropertyValue
CAS Number1436046-72-8
Molecular FormulaC13H16N2O2SC_{13}H_{16}N_{2}O_{2}S
Molecular Weight264.35 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

1. Anti-inflammatory Activity

Recent studies have demonstrated the anti-inflammatory potential of sulfonamide derivatives, including those structurally similar to this compound. For instance, compounds from related series exhibited significant inhibition of carrageenan-induced rat paw edema, indicating their effectiveness in reducing inflammation. Specific compounds showed inhibition rates of up to 94.69% at various time points post-administration .

2. Antimicrobial Activity

The antimicrobial activity of this compound has been assessed through Minimum Inhibitory Concentration (MIC) tests against various bacterial strains. In studies involving similar benzenesulfonamide derivatives:

  • E. coli : MIC = 6.72 mg/mL
  • S. aureus : MIC = 6.63 mg/mL
  • P. aeruginosa : MIC = 6.67 mg/mL
  • C. albicans : MIC = 6.63 mg/mL

These results suggest that compounds within this class exhibit promising antimicrobial properties, potentially useful in treating infections caused by resistant strains .

3. Anticancer Activity

Sulfonamides have also been investigated for their anticancer properties, particularly as inhibitors of carbonic anhydrases (CAs), which are implicated in tumorigenesis and cancer progression. Compounds structurally related to this compound have shown moderate inhibitory effects against tumor-associated isoforms such as hCA IX and hCA XII .

In vitro studies have indicated that certain derivatives possess selective cytotoxicity towards cancer cell lines like Hep3B (human liver carcinoma) and A549 (human lung carcinoma), suggesting their potential as targeted cancer therapies.

Case Study 1: Anti-inflammatory Efficacy

A study evaluated the anti-inflammatory effects of various benzenesulfonamide derivatives in a rat model. The compound designated as 4a demonstrated significant reductions in edema at doses of 1, 2, and 3 hours post-administration, showcasing the therapeutic potential of sulfonamides in inflammatory conditions .

Case Study 2: Antimicrobial Spectrum

In another investigation focusing on the antimicrobial efficacy of sulfonamide derivatives, the compound 4d was highlighted for its potency against E. coli, while 4h showed effectiveness against S. aureus. These findings underline the importance of structural modifications in enhancing antimicrobial activity .

Q & A

Q. What are the key synthetic pathways for N-Cyclopropyl-2-methyl-3-(prop-2-ynylamino)benzenesulfonamide?

The synthesis typically involves multi-step reactions, including sulfonylation, cyclopropane ring formation, and alkyne functionalization. A common approach starts with benzenesulfonyl chloride derivatives, followed by sequential substitutions:

  • Step 1 : Introduction of the cyclopropyl group via nucleophilic substitution or transition-metal-catalyzed coupling.
  • Step 2 : Methylation at the 2-position using methyl halides or dimethyl sulfate under basic conditions.
  • Step 3 : Prop-2-ynylamine attachment via Buchwald-Hartwig amination or copper-mediated coupling . Purification often employs column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization. Reaction progress is monitored via TLC and HPLC .

Q. What spectroscopic methods are critical for characterizing this compound?

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR identify substituent positions and confirm cyclopropane ring integrity (e.g., upfield shifts for cyclopropyl protons).
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+^+ peak at m/z corresponding to C14_{14}H17_{17}N2_2O2_2S).
  • FT-IR : Confirms sulfonamide (S=O stretching at ~1350–1150 cm1^{-1}) and alkyne (C≡C stretch at ~2100 cm1^{-1}) .

Q. How can researchers assess the compound’s stability under varying pH and temperature?

  • Accelerated Stability Studies : Incubate the compound in buffers (pH 1–12) at 25°C, 40°C, and 60°C for 1–4 weeks. Analyze degradation products via LC-MS.
  • Kinetic Modeling : Use Arrhenius equations to extrapolate shelf-life under standard storage conditions .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

  • Quantum Chemical Calculations : Employ density functional theory (DFT) to model transition states and identify rate-limiting steps (e.g., cyclopropane ring strain effects).
  • Reaction Path Screening : Tools like GRRM (Global Reaction Route Mapping) predict intermediates and byproducts, reducing trial-and-error experimentation .
  • Machine Learning : Train models on existing sulfonamide reaction data to predict optimal solvents, catalysts, and temperatures .

Q. What experimental designs resolve contradictions in reported bioactivity data?

  • Factorial Design of Experiments (DoE) : Vary parameters like concentration, incubation time, and cell lines to identify confounding variables.
  • Dose-Response Curves : Use nonlinear regression (e.g., Hill equation) to quantify EC50_{50}/IC50_{50} values across replicates.
  • Mechanistic Studies : Combine siRNA knockdowns with bioactivity assays to validate target engagement (e.g., enzyme inhibition) .

Q. How to analyze the compound’s reactivity in heterogeneous catalytic systems?

  • In Situ Spectroscopy : Monitor reactions via Raman or IR spectroscopy to detect surface-bound intermediates.
  • Kinetic Isotope Effects (KIE) : Compare kH/kDk_H/k_D values to distinguish proton-transfer steps from radical pathways.
  • Catalyst Screening : Test transition-metal catalysts (Pd, Cu) for C–N bond formation efficiency under aerobic vs. inert conditions .

Methodological Considerations

Q. What strategies mitigate byproduct formation during prop-2-ynylamine coupling?

  • Protecting Groups : Temporarily block reactive sites (e.g., Boc for amines) to prevent side reactions.
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity, while additives like K2_2CO3_3 neutralize HCl byproducts .

Q. How to validate the compound’s role in enzyme inhibition studies?

  • Enzyme Assays : Use fluorogenic substrates (e.g., AMC-tagged peptides) to measure inhibition kinetics.
  • X-ray Crystallography : Resolve co-crystal structures to confirm binding modes and hydrogen-bond interactions with active sites .

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